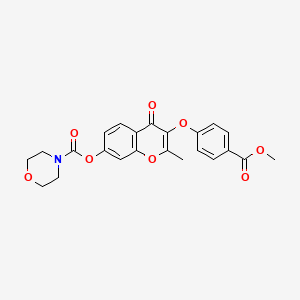
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H21NO8 and its molecular weight is 439.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a member of the chromene class of compounds, which are known for their diverse biological activities, including anticancer properties. This article aims to explore the biological activity of this specific compound, detailing its mechanisms, efficacy in various biological assays, and potential applications in pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24O8
- Molecular Weight : 424.43 g/mol
The compound features a chromene backbone with a methoxycarbonyl group and a morpholine carboxylate moiety, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of chromene derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
Cytotoxicity Assays
Table 1 summarizes the cytotoxic effects of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis and ROS generation |
| A549 | 4.8 | Cell cycle arrest at G2/M phase |
| SKOV3 | 6.1 | Disruption of microtubule dynamics |
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and apoptosis.
- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.
Inhibition of Enzymatic Activity
The compound has also been studied for its inhibitory effects on key enzymes involved in cancer progression:
- Cyclooxygenase (COX) : Moderate inhibition was observed, suggesting potential anti-inflammatory properties that may complement its anticancer effects.
- Lipoxygenases (LOX) : The compound exhibited dual inhibition against LOX enzymes, which are implicated in tumor growth and metastasis.
Case Studies
A recent study involving the administration of this compound in animal models showed promising results in reducing tumor size and improving survival rates. The treatment was well-tolerated with minimal side effects observed.
Table 2: Case Study Summary
| Study Type | Model | Outcome |
|---|---|---|
| In Vivo Tumor Model | Xenograft mice | Significant reduction in tumor volume |
| Pharmacokinetics | Rat model | Favorable absorption and distribution |
Eigenschaften
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO8/c1-14-21(31-16-5-3-15(4-6-16)22(26)28-2)20(25)18-8-7-17(13-19(18)30-14)32-23(27)24-9-11-29-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHGZTYTDTUJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














